N-cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]pyrimidin-4-amine
Description
N-cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]pyrimidin-4-amine (CAS: 2200547-95-9) is a pyrimidin-4-amine derivative featuring a cyclopropyl group, a piperidin-4-yl moiety, and a 2,3-dihydrobenzofuran-5-sulfonyl substituent. Its molecular formula is C20H24N4O3S, with a molecular weight of 400.49 g/mol . The structure includes:
- A pyrimidine core substituted with a cyclopropyl group.
- A piperidine ring linked to a sulfonated dihydrobenzofuran group, which may enhance solubility and target binding.
Properties
IUPAC Name |
N-cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-28(26,18-3-4-19-15(13-18)8-12-27-19)23-10-6-17(7-11-23)24(16-1-2-16)20-5-9-21-14-22-20/h3-5,9,13-14,16-17H,1-2,6-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBXKUZYZNVVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C5=NC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]pyrimidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by the following structural and chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 2319718-81-3 |
Research indicates that this compound may exhibit multiple mechanisms of action, particularly in targeting specific enzymes and receptors involved in various biological processes. For instance, it has been noted for its interaction with protein kinases, which play a crucial role in cell signaling pathways. The compound's sulfonamide moiety is significant for its biological activity, potentially enhancing binding affinity to target proteins.
Antitumor Activity
This compound has shown promising antitumor activity in various preclinical studies. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Notably, studies have reported IC50 values in the low micromolar range against several cancer types.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound may be a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound inhibited tumor growth in xenograft models, demonstrating its potential as an anticancer drug candidate .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against resistant bacterial strains, highlighting its effectiveness compared to traditional antibiotics .
- Mechanistic Insights : Research conducted by MDPI revealed that the compound's mechanism involves inhibition of specific kinases associated with cancer cell survival pathways .
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, particularly in the pyrimidine-piperidine scaffold. Below is a detailed comparison:
Structural and Pharmacological Analogues
Compound 27 (GPR119 Agonist)
- Structure : N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine.
- Key Features :
- Trifluoromethyl group on pyrimidine (enhances metabolic stability).
- Oxadiazole and methanesulfonyl-piperidine substituents.
- Activity : Potent GPR119 agonist with oral bioavailability; stimulates insulin secretion and reduces plasma glucose in diabetic models .
- Comparison : Unlike the target compound, Compound 27 uses a trifluoromethyl group and oxadiazole for potency, whereas the dihydrobenzofuran sulfonyl group in the target may offer distinct solubility and target interactions.
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
- Structure : Lacks the dihydrobenzofuran sulfonyl group but retains the cyclopropyl and trifluoromethyl substituents.
- Key Features : Simplified structure with trifluoromethyl on pyrimidine.
- Activity: No specific data reported, but the trifluoromethyl group is associated with improved metabolic stability and lipophilicity .
- Comparison : The absence of the sulfonyl-dihydrobenzofuran group may reduce solubility compared to the target compound.
6-Methoxy-N-[1-(pyridin-4-yl)piperidin-4-yl]pyrimidin-4-amine
- Structure : Features a methoxy group on pyrimidine and a pyridin-4-yl substituent on piperidine.
- Activity : Unreported, but pyridinyl groups are common in kinase inhibitors .
- Comparison : The target compound’s dihydrobenzofuran sulfonyl group may provide stronger hydrogen-bonding interactions than the pyridinyl group.
Data Table: Structural and Functional Comparison
Key Findings from Structural Analysis
Impact of Sulfonyl Groups: The dihydrobenzofuran sulfonyl group in the target compound likely improves solubility and target engagement via hydrogen bonding, contrasting with non-sulfonated analogs like the trifluoromethyl derivative in .
Role of Cyclopropyl : The cyclopropyl group in both the target and ’s compound may reduce metabolic degradation by blocking cytochrome P450 oxidation .
Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl () enhances stability but may reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
